molecular formula C13H9NO5 B6574077 [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate CAS No. 1105243-95-5

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate

Cat. No.: B6574077
CAS No.: 1105243-95-5
M. Wt: 259.21 g/mol
InChI Key: WVFXQLKASYKXBS-UHFFFAOYSA-N
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Description

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate: is a complex organic compound that features a unique structure combining furan and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate typically involves multi-step organic reactions. One common route includes the formation of the oxazole ring through cyclization reactions, followed by esterification to introduce the furan-2-carboxylate group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and the use of biocatalysts can be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it into a more saturated heterocyclic structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions, such as acidic or basic environments.

Major Products: The major products formed from these reactions include various substituted furans and oxazoles, as well as carboxylate derivatives that can be further functionalized for specific applications.

Scientific Research Applications

Biology: In biological research, [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate is studied for its potential as a bioactive molecule, with investigations into its interactions with biological targets and its effects on cellular processes.

Medicine: The compound shows promise in medicinal chemistry for the development of new drugs, particularly due to its unique structural features that may interact with specific biological pathways.

Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan and oxazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the activity of biological pathways. Specific pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

    Furan-2-carboxylic acid: A simpler compound with a single furan ring and a carboxylate group.

    Oxazole derivatives: Compounds featuring the oxazole ring, which can exhibit similar reactivity and applications.

    Furan-2,5-dicarboxylic acid: A related compound with two carboxylate groups, used in polymer production.

Uniqueness: The uniqueness of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate lies in its combined furan and oxazole rings, which provide a versatile platform for chemical modifications and applications. This dual-ring structure offers enhanced reactivity and potential for diverse applications compared to simpler furan or oxazole derivatives.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-13(11-4-2-6-17-11)18-8-9-7-12(19-14-9)10-3-1-5-16-10/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFXQLKASYKXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)COC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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